

chemical properties of Sudan Black B dye

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Compound of Interest

Compound Name: *Black 1*

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An In-depth Technical Guide to the Chemical Properties of Sudan Black B Dye

Introduction

Sudan Black B (SBB) is a synthetic, fat-soluble (lysochrome) diazo dye.[1][2] Chemically known by its Colour Index (C.I.) number 26150 and as Solvent Black 3, it is a prominent histochemical stain used for the demonstration of a wide range of lipids, including neutral fats (triglycerides), phospholipids, and sterols.[3][4][5] Its high affinity for lipids makes it an invaluable tool in various scientific disciplines, particularly in hematology for the differentiation of acute myeloid leukemia (AML) from acute lymphoid leukemia (ALL), and in cellular biology for identifying intracellular lipid droplets and lipoproteins.[1][6]

The dye is comprised of two major blue components, designated SBB-I and SBB-II, along with several secondary components.[7] Its mechanism relies on its greater solubility in the lipids present within a tissue sample than in its solvent carrier, causing it to physically partition into and color the lipid structures blue-black.[6][8] This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and applications of Sudan Black B for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sudan Black B is a dark brown to black powder.[9] Its fundamental properties are summarized below.

Property	Value	Source(s)
IUPAC Name	(2,2-dimethyl-1,3-dihydroperimidin-6-yl)-(4-phenyldiazenylnaphthalen-1-yl)diazene	[2]
Molecular Formula	C ₂₉ H ₂₄ N ₆	[2][4]
Molecular Weight	456.55 g/mol	[2][10]
Melting Point	120-124°C; 180-186°C (with decomposition)	
Appearance	Dark brown to black powder	[9]
Synonyms	C.I. 26150, Solvent Black 3, Fat Black HB	[2][3][11]

Spectral Properties

The absorption spectrum of Sudan Black B is dependent on the solvent used.[12][13] However, its maximum absorption peaks are generally recorded in the orange-red to red region of the visible spectrum.

Property	Wavelength (nm)	Solvent	Source(s)
Absorption Maxima (λ _{max})	598 nm, 415 nm	Not Specified	[4]
600 nm	Not Specified	[14]	
596-603 nm	Ethanol	[9]	

Solubility

Sudan Black B's solubility profile is critical to its function as a lysochrome dye.

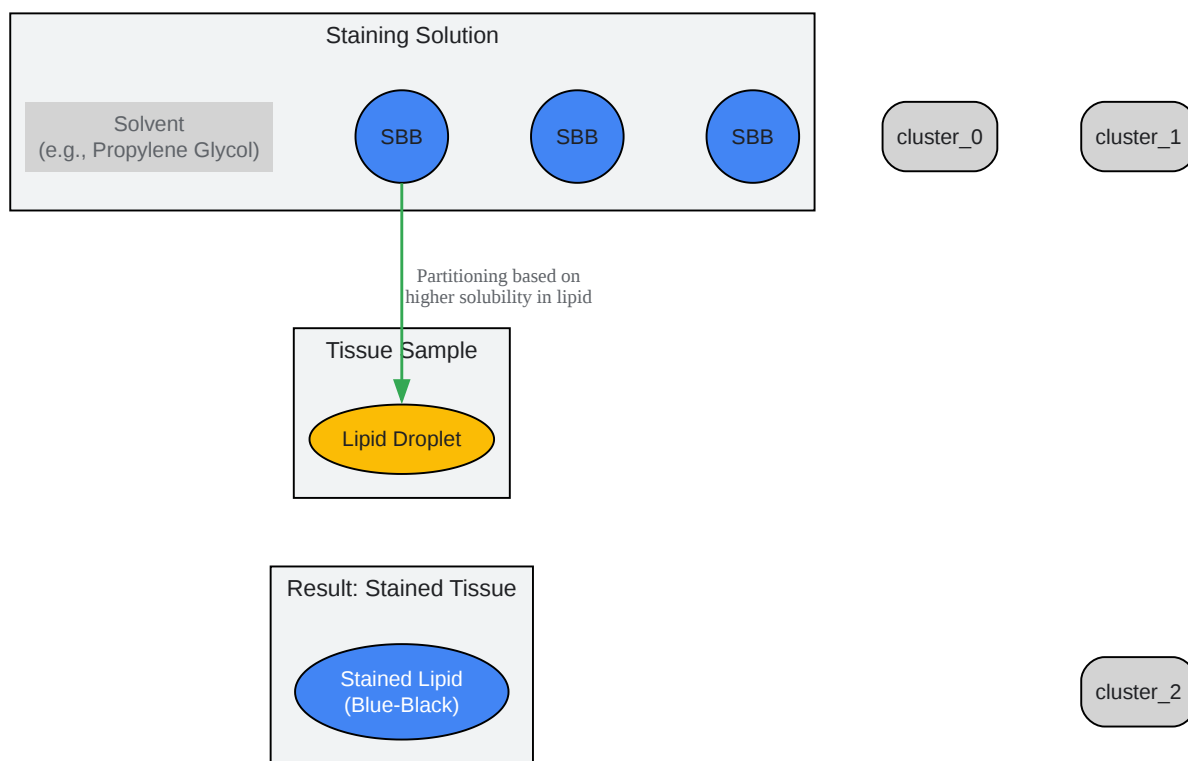
- Soluble in: Fats, oils, paraffin, phenol, ethanol, acetone, toluene, benzene, and other hydrocarbons.

- Insoluble in: Water.[4]

For staining purposes, it is commonly dissolved in solvents like 70% ethanol or propylene glycol.[6][8] Dissolving SBB in 70% ethanol may require warming, or it can be first dissolved in absolute ethanol and then diluted with water.[15]

Mechanism of Action: Lysochrome Staining

The staining principle for Sudan Black B is a physical process based on differential solubility, rather than a chemical reaction.[8] The dye is more soluble in the lipids of the tissue than in the staining solvent.[6][8] When a tissue section is immersed in the dye solution, the dye molecules migrate from the less-favorable solvent environment into the lipid-rich structures, where they are readily dissolved, thereby coloring them.[8] Boundary-surface adsorption also plays a role in this process.[8]



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Caption: Mechanism of Sudan Black B staining via lipid solubility.

Experimental Protocols

The following protocols are standard methods for the application of Sudan Black B. The propylene glycol method is widely used for frozen sections as the solvent does not dissolve tissue lipids.[8]

Lipid Staining in Frozen Sections (Propylene Glycol Method)

This method is ideal for the demonstration of neutral fats and phospholipids.[16][17]

Principle: Frozen tissue sections are fixed and then stained with Sudan Black B dissolved in propylene glycol. Propylene glycol acts as the dye solvent without dissolving the lipids being targeted for staining.[8] A subsequent differentiation step in a diluted propylene glycol solution removes excess dye, and a nuclear counterstain is applied for contrast.[17]

Reagents:

- 10% Buffered Neutral Formalin for fixation.[16]
- 100% Propylene Glycol.[17]
- Sudan Black B Staining Solution (e.g., 0.7 g Sudan Black B in 100 mL propylene glycol, heated to dissolve).[1]
- 85% Propylene Glycol for differentiation.[17]
- Nuclear Fast Red Solution for counterstaining.[16]
- Aqueous mounting medium (e.g., glycerin jelly).[8]

Procedure:

- Cut frozen sections at 8-10 microns and mount on adhesive slides.[5][17]
- Fix slides in 10% buffered formalin for 5-20 minutes.[8][16]

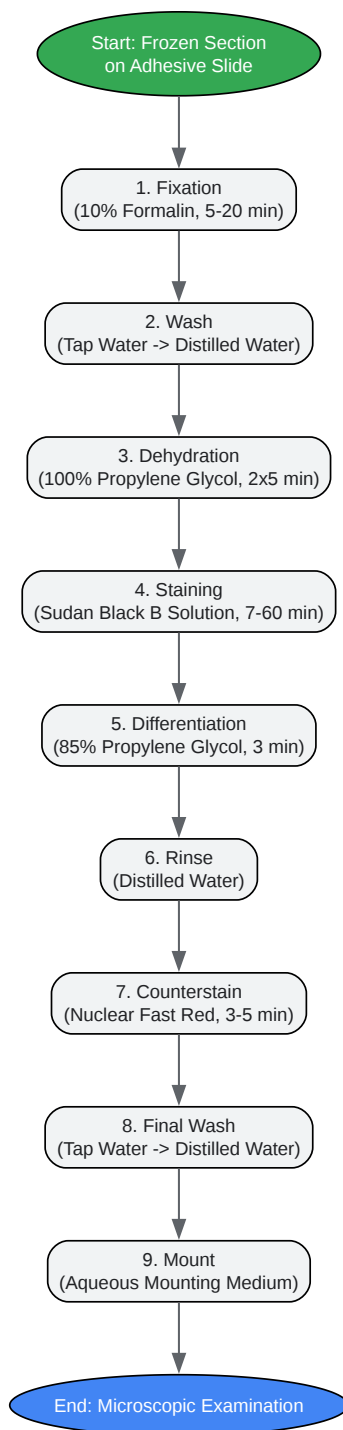
- Rinse well in several changes of tap water, followed by a final rinse in distilled water.[16][17]
- Dehydrate sections in two changes of 100% propylene glycol, 5 minutes each.[16]
- Place slides in the pre-heated (60°C) Sudan Black B staining solution for 7-10 minutes.[5][16] Alternatively, stain for 30-60 minutes at room temperature.[17]
- Differentiate in 85% propylene glycol for 3 minutes, with agitation.[16][17]
- Rinse thoroughly in distilled water.[16]
- Counterstain with Nuclear Fast Red for 3-5 minutes.[16][17]
- Wash gently in several changes of tap water, then rinse in distilled water.[16][17]
- Mount with an aqueous mounting medium.[8]

Expected Results:

- Lipids/Fat: Blue-black.[16][17]
- Nuclei: Red.[16][17]

Staining for Senescent Cells

Sudan Black B can also be used as a specific biomarker for cellular senescence by detecting lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in senescent cells.[18][19] This method is applicable to both cryo-preserved and paraffin-embedded tissues.[18] The protocol is similar to lipid staining but may require optimization depending on the sample type.



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Caption: Experimental workflow for Sudan Black B lipid staining.

Applications

Sudan Black B is a versatile dye with several key applications in research and diagnostics:

- **Lipid and Fat Staining:** Its primary use is for the demonstration of triglycerides, lipids, and lipoproteins in tissue sections.[\[1\]](#)
- **Hematology:** It is used to stain myeloblasts, promyelocytes, and granulocytes, aiding in the differentiation of acute myeloid leukemias (SBB positive) from acute lymphoid leukemias (SBB negative).[\[1\]](#)[\[6\]](#)
- **Cell Biology:** It is used to stain leukocyte granules, the Golgi apparatus, and chromosomes.[\[1\]](#)
- **Senescence Research:** SBB specifically stains lipofuscin, allowing for the reliable detection of senescent cells in various tissues.[\[18\]](#)[\[19\]](#)

Safety and Handling

Sudan Black B is classified as a hazardous substance.[\[20\]](#)

- **Hazards:** It is suspected of causing genetic defects and is irritating to the eyes, respiratory system, and skin.[\[11\]](#)[\[21\]](#)
- **Precautions:** Users should avoid contact with skin and eyes by wearing suitable personal protective equipment (PPE), including gloves and safety glasses.[\[3\]](#) Work should be conducted in a well-ventilated area to avoid dust inhalation.[\[20\]](#) Keep away from sources of ignition.

Users must consult the relevant Safety Data Sheet (SDS) before handling this chemical.[\[3\]](#)[\[11\]](#)[\[21\]](#)

Conclusion

Sudan Black B is a robust and specific lysochrome dye essential for the histochemical visualization of lipids. Its well-understood physical mechanism of staining, coupled with established protocols, makes it a reliable tool for researchers in cell biology, hematology, and pathology. Its more recent application as a biomarker for cellular senescence further expands

its utility in aging research and drug development. Proper handling and adherence to safety protocols are necessary when working with this compound.

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